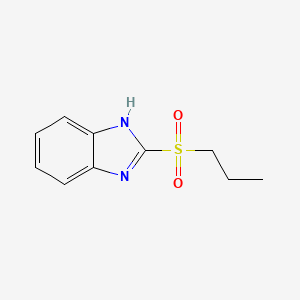

2-(propylsulfonyl)-1H-benzimidazole

Beschreibung

Chemical Identity and IUPAC Nomenclature

The compound’s systematic IUPAC name is 2-propylsulfonyl-1H-benzimidazole , reflecting its substitution pattern (Table 1). The benzimidazole moiety consists of a benzene ring fused to an imidazole, while the sulfonyl group (-SO₂-) at the 2-position introduces electron-withdrawing characteristics that modulate reactivity and stability.

Table 1: Key Chemical Identifiers of 2-(Propylsulfonyl)-1H-Benzimidazole

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂S |

| Molecular Weight | 224.28 g/mol |

| IUPAC Name | 2-propylsulfonyl-1H-benzimidazole |

| CAS Registry Number | 30192-38-2 |

| SMILES | CCCS(=O)(=O)C1=NC2=CC=CC=C2N1 |

| InChI Key | LKKXQVWWTQINKH-UHFFFAOYSA-N |

The sulfonyl group enhances polarity, making the compound insoluble in water but soluble in organic solvents like ethanol. X-ray crystallography and spectroscopic analyses confirm the planar benzimidazole core and the tetrahedral geometry of the sulfonyl group.

Historical Development of Benzimidazole Derivatives

Benzimidazole derivatives trace their origins to the mid-19th century, with the first synthesis of benzimidazole in 1872 via the reduction of 2-nitro-4-methylacetanilide. The discovery of vitamin B₁₂ in the 1940s highlighted benzimidazole’s biological relevance, spurring interest in its derivatives. By the 1960s, substituted benzimidazoles like thiabendazole (antifungal) and mebendazole (anthelmintic) emerged as therapeutic agents.

The introduction of sulfonyl groups marked a pivotal advancement. For example, This compound was synthesized to exploit the sulfonyl moiety’s ability to improve metabolic stability and target affinity. Modern catalytic methods, such as manganese oxide-supported nanocomposites, now enable efficient synthesis of such derivatives under green conditions.

Significance in Heterocyclic Chemistry

Benzimidazoles are privileged scaffolds in heterocyclic chemistry due to their:

- Aromaticity and planarity , facilitating interactions with biological macromolecules.

- Tunable electronic properties via substitution at N1, C2, or C5 positions.

- Diverse reactivity , enabling participation in cyclization, alkylation, and coordination reactions.

The sulfonyl group in This compound amplifies these traits by:

- Stabilizing transition states in nucleophilic substitutions.

- Enhancing binding to enzymes like dihydrofolate reductase (DHFR) and histone deacetylases (HDACs).

- Improving lipophilicity, critical for membrane penetration in antimicrobial and anticancer agents.

For instance, molecular docking studies reveal that the sulfonyl group forms hydrogen bonds with DHFR’s Thr56 and Phe92 residues, explaining its antibacterial potency. Similarly, its role in inducing ferroptosis in cancer cells underscores its therapeutic potential.

Eigenschaften

IUPAC Name |

2-propylsulfonyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-2-7-15(13,14)10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKXQVWWTQINKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylsulfonyl)-1H-benzimidazole typically involves the introduction of the propylsulfonyl group to the benzimidazole core. One common method is the reaction of benzimidazole with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(propylsulfonyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Recent studies have demonstrated that 2-(propylsulfonyl)-1H-benzimidazole derivatives possess notable antiproliferative properties. For instance, a series of benzimidazole derivatives were synthesized and evaluated for their activity against cancer cell lines. One compound, identified as 2g , showed remarkable inhibition against the MDA-MB-231 breast cancer cell line with a minimal inhibitory concentration (MIC) of 8 µg/mL against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal and Antibacterial Properties

The antibacterial efficacy of this compound has been highlighted in various studies. The compound exhibits moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL . Additionally, it has shown significant antibacterial activity against MRSA, which is crucial given the rising threat of antibiotic resistance.

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. For example, certain compounds have demonstrated significant inhibition of nitric oxide and TNF-α production, indicating their potential as anti-inflammatory agents . The anti-inflammatory effects are essential for developing treatments for conditions characterized by inflammation, such as arthritis.

Anthelmintic Activity

Benzimidazoles are widely recognized for their anthelmintic properties, which are crucial in treating parasitic infections. Compounds within this class have shown effectiveness against various helminthic infections by interfering with tubulin polymerization, which is critical for parasite survival .

Case Studies and Research Findings

Several case studies provide insights into the applications of this compound:

- Study on Antiproliferative Activity : A study reported that compounds derived from benzimidazole exhibited significant cytotoxicity against multiple cancer cell lines, with specific focus on their interaction with dihydrofolate reductase—a key enzyme in DNA synthesis .

- Investigation of Antimicrobial Properties : Research indicated that modifications to the benzimidazole structure could enhance its antibacterial activity significantly compared to standard antibiotics like amikacin .

- Exploration of Anti-inflammatory Mechanisms : Another study highlighted the potential of certain benzimidazole derivatives to act as COX inhibitors, contributing to reduced inflammation in experimental models .

Wirkmechanismus

The mechanism of action of 2-(propylsulfonyl)-1H-benzimidazole involves its interaction with specific molecular targets. The propylsulfonyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-(propylsulfonyl)-1H-benzimidazole with structurally related benzimidazole derivatives, focusing on substituents, synthesis yields, melting points, and functional applications.

Structural and Functional Group Analysis

- Sulfonyl vs. Sulfanyl/Sulfonic Acid Groups :

The sulfonyl group (-SO₂-) in this compound is distinct from sulfanyl (-S-) in 2-(isopropylsulfanyl)-1H-benzimidazole and sulfonic acid (-SO₃H) in Ensulizole . Sulfonyl groups are less acidic than sulfonic acids but more polar than sulfanyl groups, impacting solubility and membrane permeability. - Substituent Position : Substituents at the 1-position (e.g., 1-arylsulfonyl derivatives ) alter steric and electronic effects differently than 2-position modifications. For example, 1-arylsulfonyl groups may hinder interactions at the imidazole nitrogen, whereas 2-position substituents directly influence π-stacking and hydrogen bonding .

Biologische Aktivität

2-(Propylsulfonyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12N2O2S

- Molecular Weight : 224.28 g/mol

The compound features a benzimidazole core, which is known for its wide range of biological activities. The propylsulfonyl group enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study assessed its efficacy against various bacterial strains, revealing significant inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other benzimidazole derivatives .

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida species. The antifungal mechanism is hypothesized to involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Potential

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrated that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests a mechanism that may be beneficial in the development of new anticancer therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reaction : Reacting propylsulfonamide with o-phenylenediamine under acidic conditions.

- Microwave-Assisted Synthesis : Utilizing microwave energy to enhance reaction rates and yields, this method has been shown to produce higher purity compounds with reduced reaction times .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Antifungal Activity

In another study focusing on antifungal activity, the compound was tested against Candida albicans. The results showed a significant reduction in fungal growth at concentrations as low as 16 µg/mL, indicating strong antifungal potential .

Research Findings Summary Table

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 32 | Disruption of cell wall synthesis |

| Antifungal | Candida albicans | 16 | Inhibition of ergosterol biosynthesis |

| Anticancer | Various cancer cell lines | Varies | Induction of apoptosis via caspases |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(propylsulfonyl)-1H-benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of sulfonyl-substituted benzimidazoles typically involves condensation of o-phenylenediamine with sulfonyl-containing aldehydes or ketones. Heterogeneous catalysts like FeCl₃/SiO₂ (4% FeCl₃·6H₂O relative to SiO₂) under mild conditions (75°C) have been optimized for analogous compounds, achieving high yields by enhancing regioselectivity and reducing side reactions . For sulfonation steps, controlled oxidation of thioether intermediates (e.g., using H₂O₂ in acetic acid) is critical to avoid over-oxidation to sulfones or sulfoxides .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer : Confirm the structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.0 ppm and sulfonyl proton environments at δ 3.0–3.5 ppm) and FT-IR (S=O stretching at ~1150–1350 cm⁻¹). Cross-reference with crystallographic data from triclinic systems (space group P1), as seen in structurally similar benzimidazoles, to validate molecular packing and bond angles .

Q. What stability challenges arise for this compound under varying pH and temperature?

- Methodological Answer : Sulfonyl groups are generally stable under acidic conditions but may hydrolyze in strongly basic media. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring can identify degradation products like sulfonic acid derivatives. Use buffered solutions (pH 1–12) to assess hydrolytic susceptibility .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its pharmacological interactions compared to sulfinyl or thioether analogs?

- Methodological Answer : The sulfonyl group enhances electron-withdrawing effects, altering binding affinity to targets like proton pumps or enzymes. Comparative molecular docking (e.g., AutoDock Vina) against sulfinyl analogs (e.g., pantoprazole derivatives) reveals differences in hydrogen bonding and hydrophobic interactions within active sites. In vitro assays (e.g., IC₅₀ measurements) further quantify potency .

Q. What strategies mitigate regioselectivity issues during the sulfonation of 2-substituted benzimidazoles?

- Methodological Answer : Regioselective sulfonation can be achieved using directed ortho-metalation (DoM) with directing groups (e.g., methoxy or halogen substituents). Alternatively, employ protecting groups on the benzimidazole nitrogen to direct sulfonation to the 2-position. Optimize solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools like ADMET Predictor™ or MetaSite to simulate Phase I/II metabolism. Focus on sulfonyl group transformations (e.g., cytochrome P450-mediated oxidation) and potential glucuronidation sites. Validate predictions with LC-MS/MS analysis of hepatocyte incubations .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

- Methodological Answer : High-resolution LC-MS (Q-TOF) with C18 columns (e.g., Purospher® STAR) can identify sulfoxide or desulfonated byproducts. Quantify impurities using USP/Ph. Eur. guidelines, referencing certified standards like pantoprazole-related compounds A/B for method validation .

Contradictions and Resolutions

- vs. 19 : While emphasizes FeCl₃/SiO₂ for condensation, highlights TiCp₂Cl₂ for N-arylmethylation. Resolution: Catalyst choice depends on substituent positioning—FeCl₃/SiO₂ favors 2-aryl synthesis, whereas TiCp₂Cl₂ improves N-alkylation efficiency.

- vs. 17 : Pantoprazole derivatives in show higher hydrolytic stability than the sulfonyl compound in . Resolution: Sulfonyl groups lack the steric protection of pyridinylmethyl substituents, increasing susceptibility to nucleophilic attack.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.